molecular formula C10H22N2 B1374925 1-Tert-butyl-3,3-dimethylpiperazine CAS No. 1226352-06-2

1-Tert-butyl-3,3-dimethylpiperazine

Cat. No. B1374925
CAS RN: 1226352-06-2
M. Wt: 170.3 g/mol
InChI Key: ROYGZKCBJURQPR-UHFFFAOYSA-N
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Description

“1-Tert-butyl-3,3-dimethylpiperazine” is a chemical compound with the CAS Number: 1226352-06-2 . It has a molecular weight of 170.3 . The IUPAC name for this compound is 1-tert-butyl-3,3-dimethylpiperazine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl-3,3-dimethylpiperazine” is 1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Tert-butyl-3,3-dimethylpiperazine” is a liquid at room temperature . It has a molecular weight of 214.309g/mol . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors .

Scientific Research Applications

Pharmacology

1-Tert-butyl-3,3-dimethylpiperazine: is utilized in pharmacological research as a precursor for the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the development of drugs that may interact with central nervous system receptors or enzymes. The compound’s derivatives could be potential candidates for treating neurological disorders due to their ability to cross the blood-brain barrier .

Material Science

In material science, this compound finds application in the synthesis of novel materials. Its robust piperazine ring can be functionalized to create polymers with specific properties, such as increased thermal stability or unique electronic characteristics. These materials could be used in a range of industries, from electronics to aerospace .

Chemical Synthesis

1-Tert-butyl-3,3-dimethylpiperazine: is a valuable reagent in organic synthesis. It can act as a ligand in catalytic systems or as a protecting group for carboxylic acids during peptide synthesis. Its steric bulk helps in the selective formation of desired products .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reference material. Due to its well-defined structure and properties, it can help in calibrating instruments or as a control in various chemical analyses to ensure accuracy and precision in measurements .

Life Sciences

In life sciences, 1-Tert-butyl-3,3-dimethylpiperazine is used in bioconjugation techniques. It can be linked to biomolecules like proteins or nucleic acids without disrupting their native function, allowing researchers to study biological processes in real-time or develop targeted therapies .

Chromatography

The compound’s derivatives are used in chromatography as stationary phases or as modifiers in mobile phases. Their unique interaction with analytes can lead to improved separation techniques, which are crucial for the purification of complex mixtures in both research and industrial settings .

Safety and Hazards

The safety information for “1-Tert-butyl-3,3-dimethylpiperazine” indicates that it is a dangerous compound . It has hazard statements H226, H302, H312, H314, H332, H335 . These statements indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-tert-butyl-3,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2,3)12-7-6-11-10(4,5)8-12/h11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYGZKCBJURQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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